tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-sulfanyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)13-4-5-14-8(7-13)9(17)6-12-14/h6,17H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZFEDHFMADMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multiple steps, starting from simpler precursors. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The compound can be reduced to remove the tert-butyl ester group or modify the pyrazine ring.
Substitution: : The compound can undergo nucleophilic substitution reactions at the pyrazine ring or the ester group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Disulfides, sulfonic acids.
Reduction: : Alcohols, amines.
Substitution: : Amides, esters, ethers.
Scientific Research Applications
Tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in the context of redox biology and enzyme inhibition.
Medicine: : It has potential therapeutic applications, especially in the development of new drugs targeting various diseases.
Industry: : The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Bromo Derivatives : Serve as pivotal intermediates for cross-coupling reactions. For example, tert-butyl 3-bromo-6-isopropyl derivatives undergo Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups, enabling access to diverse pharmacophores .
- Amino Derivatives: The 2-amino analog (CAS 1209487-56-8) is stored at 2–8°C and used in peptide-mimetic drug design due to its nucleophilic NH₂ group .
Physicochemical and Stability Properties
Stability Notes:
- Bromo and amino derivatives require cold storage to prevent decomposition, whereas tert-butyl carbamate groups generally enhance solubility and stability .
- The mercapto group’s propensity for oxidation necessitates inert storage conditions (e.g., argon atmosphere), akin to bromo analogs.
Biological Activity
tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound notable for its unique pyrazolo structure, which incorporates a tert-butyl group and a mercapto functional group. Its molecular formula is , with a molecular weight of approximately 239.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications and interactions with biological macromolecules.
Structural Characteristics
The structural features of this compound suggest several avenues for biological activity:
- Mercapto Group : The presence of the thiol (-SH) group is known to facilitate interactions with various biological targets, including proteins and nucleic acids.
- Dihydropyrazole Framework : This structure may allow for unique conformational flexibility, potentially influencing binding interactions with enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The mercapto group contributes to the compound's ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against various microbial strains due to its ability to disrupt cellular processes.
- Enzyme Inhibition : Interaction studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or cancer.
The proposed mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : The thiol group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Binding Interactions : The compound may bind to specific enzyme active sites or receptor sites, altering their activity and influencing downstream signaling pathways.
Q & A
Basic: What are standard protocols for synthesizing tert-butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?
Answer:
A common approach involves Boc protection of the pyrazine ring followed by functionalization at the 3-position. For example:
- Step 1: Boc protection of the parent heterocycle using di-tert-butyl dicarbonate (Boc₂O) and DIPEA in DCM at room temperature (RT), yielding tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate .
- Step 2: Thiol introduction via bromination (e.g., N-bromosuccinimide in DCM) followed by nucleophilic substitution with a mercapto source (e.g., thiourea or NaSH). Purification typically uses silica gel chromatography with gradients like 10–75% ethyl acetate/heptane .
Key Metrics: Yield (~95%), UPLC-MS (ESI⁺) for mass confirmation, and ¹H NMR to verify regioselectivity .
Basic: How to characterize the purity and stability of this compound under experimental conditions?
Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity >95% is typical for research-grade material .
- Stability Testing: Monitor degradation via LC-MS under stress conditions (e.g., pH 2–12, 40°C for 24h). The tert-butyl carbamate group is prone to acidic hydrolysis, requiring storage at -20°C in anhydrous DCM or DMSO .
Advanced: How to resolve contradictions in reaction yields when introducing substituents at the 3-position?
Answer:
Conflicting yields often arise from competing pathways (e.g., over-bromination or oxidation of the thiol group). Mitigation strategies:
- Optimize Stoichiometry: Use <1.1 equivalents of brominating agents to prevent di-substitution .
- Inert Atmosphere: Conduct reactions under N₂/Ar to avoid thiol oxidation .
- Real-Time Monitoring: Track reaction progress via TLC or inline IR to identify intermediate stages .
Advanced: What mechanistic insights explain the formation of unexpected byproducts during cyclization?
Answer:
Byproducts like 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones may form via neighboring-group participation. For example, tert-butyl amides derived from Ugi reactions can undergo acid-catalyzed cyclization in glacial acetic acid under microwave irradiation. This highlights the role of convertible tert-butyl groups in facilitating unexpected ring expansions .
Methodological Note: Use DFT calculations (e.g., Gaussian) to model transition states and identify competing pathways .
Advanced: How to evaluate the biological activity of derivatives in cancer research?
Answer:
- In Vitro Screening: Test derivatives (e.g., 3-mercapto analogs) for apoptosis induction in cancer cell lines (e.g., A549 lung cancer) via MTT assays. Compounds like 5-alkyl-2-ferrocenyl derivatives show IC₅₀ values <10 µM by elevating ROS and integrin β4 levels .
- Mechanistic Studies: Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) to confirm apoptotic pathways .
Advanced: How to optimize enantiomeric purity for chiral variants of this compound?
Answer:
- Chiral Resolution: Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol. For example, (R)-enantiomers of tert-butyl 6-isopropyl analogs were isolated with >99% ee using this method .
- Asymmetric Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) during Boc protection or thiolation steps to enforce stereochemistry .
Basic: What solvents and conditions are optimal for catalytic hydrogenation of intermediates?
Answer:
- Catalyst: 10% Pd/C in MeOH under H₂ (1 atm) at RT.
- Key Parameters: Add TEA (2 equivalents) to neutralize acidic byproducts. Filter through diatomaceous earth to remove catalyst, then concentrate under reduced pressure .
Yield: ~100% for dehalogenation or nitro reduction .
Advanced: How to address low solubility in aqueous buffers during biological assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
